molecular formula C6H12O6 B583649 D-(C~6~,C~6~-~2~H_2_)Fructofuranose CAS No. 285979-75-1

D-(C~6~,C~6~-~2~H_2_)Fructofuranose

Cat. No.: B583649
CAS No.: 285979-75-1
M. Wt: 182.168
InChI Key: RFSUNEUAIZKAJO-XPGJXJCHSA-N
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Description

D-(C~6~,C~6~-~2~H_2_)Fructofuranose: is a deuterated form of fructofuranose, a monosaccharide and a ketose sugar. This compound is a derivative of fructose, where two hydrogen atoms are replaced by deuterium atoms. The presence of deuterium makes it a valuable compound for various scientific studies, particularly in the field of isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(C~6~,C~6~-~2~H_2_)Fructofuranose typically involves the deuteration of fructose. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum, and the process is carried out under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: D-(C~6~,C~6~-~2~H_2_)Fructofuranose undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)

    Reduction: Sodium borohydride (NaBH_4), Lithium aluminum hydride (LiAlH_4)

    Substitution: Halogens (Cl_2, Br_2), Alkylating agents (CH_3I)

Major Products Formed:

    Oxidation: Formation of keto acids or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: D-(C~6~,C~6~-~2~H_2_)Fructofuranose is used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways. Its unique isotopic composition allows for precise tracking of molecular changes.

Biology: In biological research, this compound is used to study metabolic pathways involving fructose. The deuterium atoms provide a distinct marker that can be detected using mass spectrometry, aiding in the understanding of metabolic fluxes.

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling helps in the non-invasive tracking of metabolic processes in vivo.

Industry: Industrially, this compound is used in the production of deuterated drugs and other specialty chemicals. Its unique properties enhance the stability and efficacy of pharmaceutical products.

Mechanism of Action

The mechanism of action of D-(C~6~,C~6~-~2~H_2_)Fructofuranose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into enzyme kinetics and substrate specificity.

Molecular Targets and Pathways:

    Enzymes: Hexokinase, Fructokinase

    Pathways: Glycolysis, Fructose metabolism

Comparison with Similar Compounds

    D-(C~6~,O~6~-~2~H_2_)Glucose: Another deuterated sugar, similar in structure but differs in the position of deuterium atoms.

    D-Glucose: A common monosaccharide, not deuterated.

    D-Fructose: The non-deuterated form of D-(C~6~,C~6~-~2~H_2_)Fructofuranose.

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with non-deuterated compounds.

Biological Activity

D-(C₆,C₆-₂H₂)Fructofuranose, a fructose derivative, is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. As a furanose form of fructose, it plays crucial roles in carbohydrate metabolism and exhibits various biological effects that can impact health and disease management.

Structural Characteristics

D-(C₆,C₆-₂H₂)Fructofuranose is characterized by its five-membered ring structure, which includes four carbon atoms and one oxygen atom. This structure allows it to participate in numerous enzymatic reactions, particularly those involved in energy metabolism.

Table 1: Structural Properties of D-(C₆,C₆-₂H₂)Fructofuranose

PropertyDescription
Molecular FormulaC₆H₁₂O₆
Structure TypeFuranose (five-membered ring)
Functional GroupsKetone group
Anomeric FormsAlpha and beta anomers

Metabolic Role

D-(C₆,C₆-₂H₂)Fructofuranose is primarily involved in carbohydrate metabolism. It is phosphorylated by fructokinase to form fructose-6-phosphate, which enters the glycolytic pathway, contributing to ATP production. This metabolic pathway is essential for cellular energy homeostasis and is particularly relevant in tissues with high energy demands, such as the brain and muscles .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of D-(C₆,C₆-₂H₂)Fructofuranose. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases. Research indicates that fructose derivatives can scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies on Biological Effects

  • Cancer Metabolism : Inhibiting glycolysis has been explored as a therapeutic strategy in cancer treatment. D-(C₆,C₆-₂H₂)Fructofuranose analogs have shown promise in modulating glycolytic pathways, potentially leading to reduced tumor growth in glioblastoma models .
  • Diabetes Management : The modulation of glucose metabolism by D-(C₆,C₆-₂H₂)Fructofuranose suggests potential applications in managing diabetes. Its ability to influence insulin sensitivity and glucose uptake mechanisms has been documented in several studies .
  • Neuroprotective Effects : Emerging evidence suggests that D-(C₆,C₆-₂H₂)Fructofuranose may have neuroprotective properties, possibly through its antioxidant activity and ability to enhance neuronal energy metabolism .

Table 2: Summary of Biological Activities

ActivityDescriptionReferences
Glycolytic ModulationInhibits glycolysis, affecting cancer cell metabolism ,
Antioxidant EffectsScavenges free radicals, reducing oxidative stress ,
Insulin SensitivityImproves glucose uptake in peripheral tissues,
NeuroprotectionProtects neurons from oxidative damage

Properties

IUPAC Name

(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-XPGJXJCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746034
Record name D-(C~6~,C~6~-~2~H_2_)Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-75-1
Record name D-(C~6~,C~6~-~2~H_2_)Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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